molecular formula C18H17N3O2S B5560318 methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate

methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate

Cat. No. B5560318
M. Wt: 339.4 g/mol
InChI Key: SLOUFJRQBSIGCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate, also known as Methyl TTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis of Novel Compounds

  • Researchers have developed new compounds, such as 2-substituted 3-aryl-8,9,10,11-tetrahydro-5-methyl[1]benzothieno[3′,2′:5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones, using aza-Wittig reactions. These compounds were confirmed by various methods like IR, NMR, and X-ray diffraction, indicating their potential for varied applications (Liu, He, Ren, & Ding, 2006).

Biomedical Applications

  • N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound similar in structure, was found to be a potent and selective inhibitor of histone deacetylases, showing significant anticancer activity. This highlights the potential use of similar compounds in cancer therapy (Zhou et al., 2008).

Crystal and Molecular Structure Analysis

  • The crystal and molecular structure of related compounds, like 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4[3H]one, have been characterized, providing valuable insights for further structural modifications and applications (Ziaulla, Banu, Panchamukhi, Khazi, & Begum, 2012).

Antitumor and Antibacterial Agents

  • Synthesis of thieno[3,2-d]pyrimidine derivatives demonstrated potent antitumor and antibacterial activities, indicating the potential of these compounds in developing new pharmaceuticals (Hafez, Alsalamah, & El-Gazzar, 2017).

Nonaqueous Capillary Electrophoresis

  • Research on nonaqueous capillary electrophoretic separation of compounds with similar structures was conducted, demonstrating the technique’s usefulness for quality control in pharmaceuticals (Ye, Huang, Li, Xiang, & Xu, 2012).

Anti-inflammatory Screening

  • Some derivatives were synthesized and screened for anti-inflammatory activity, showing significant potential compared to standard drugs. This underscores the therapeutic possibilities of these compounds in treating inflammation-related disorders (Prajapat & Talesara, 2016).

Structure-Directing Role in Metal Complexes

  • The compound's derivatives played a structure-directing role in the self-assembly of metal complexes, suggesting applications in materials science and coordination chemistry (Xie et al., 2014).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

methyl 4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-18(22)11-6-8-12(9-7-11)21-16-15-13-4-2-3-5-14(13)24-17(15)20-10-19-16/h6-10H,2-5H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOUFJRQBSIGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.